Lankacidinol A - 23498-36-4

Lankacidinol A

Catalog Number: EVT-272499
CAS Number: 23498-36-4
Molecular Formula: C27H37NO8
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lankacidinol A is a macrolide antibiotic metabolite.
Synthesis Analysis

The synthesis of Lankacidinol A involves a modular-iterative mixed biosynthesis approach. The specific gene cluster responsible for its biosynthesis includes genes labeled from lkcA to lkcO. When these genes are expressed in genetically modified strains of Streptomyces lividans, they facilitate the production of Lankacidinol A .

Methods and Technical Details

  1. Biosynthetic Pathways: The biosynthesis begins with the assembly of polyketide chains through the action of polyketide synthases, which catalyze the condensation of acetyl-CoA and malonyl-CoA units.
  2. Fermentation Techniques: Industrial production typically utilizes fermentation processes involving optimized strains of Streptomyces spp. to enhance yield and stability .
  3. Synthetic Routes: Recent studies have explored total synthesis methods that aim to replicate the natural biosynthetic pathways using organic synthesis techniques, providing insights into stereochemical variations and structural assignments .
Molecular Structure Analysis

Lankacidinol A possesses a complex macrocyclic structure that contributes to its biological activity. The exact molecular formula is C₁₈H₃₄O₅, with a molecular weight of 334.46 g/mol.

Structure Data

  • Molecular Formula: C₁₈H₃₄O₅
  • Molecular Weight: 334.46 g/mol
  • Structural Features: The compound contains multiple hydroxyl groups and a characteristic macrocyclic ring structure, which is essential for its interaction with biological targets .
Chemical Reactions Analysis

Lankacidinol A undergoes several chemical reactions that are crucial for modifying its structure and enhancing its antimicrobial properties.

Types of Reactions

  1. Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are utilized to introduce functional groups or modify existing ones.
  2. Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce ketones or aldehydes present in the structure.
  3. Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions to create derivatives with enhanced activity .

Major Products

The major products from these reactions include various stereochemical derivatives such as 2,18-seco-lankacidinol B and iso-lankacidinol, which exhibit differing biological activities .

Mechanism of Action

Lankacidinol A exerts its antimicrobial effects primarily through the inhibition of bacterial protein synthesis. It targets the bacterial ribosome, disrupting the translation process essential for bacterial growth.

Process and Data

  • Target Interaction: By binding to specific sites on the ribosome, Lankacidinol A interferes with mRNA translation, leading to reduced protein synthesis in bacteria.
  • Efficacy: Studies indicate that Lankacidinol A shows potent activity against various pathogenic strains, making it a candidate for further development as an antibiotic .
Physical and Chemical Properties Analysis

Lankacidinol A exhibits distinct physical and chemical properties that contribute to its functionality.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Its multiple functional groups allow for diverse chemical reactivity, making it suitable for further modifications .
Applications

Lankacidinol A has a wide range of scientific applications:

  1. Antibiotic Research: Due to its antimicrobial properties, it serves as a model compound for studying bacterial resistance mechanisms.
  2. Synthetic Methodology Development: It provides insights into polyketide biosynthesis and aids in developing new synthetic methodologies.
  3. Pharmaceutical Development: Its ability to inhibit bacterial growth positions it as a candidate for new therapeutic agents against resistant bacterial strains .
  4. Biotechnological Processes: The unique structure and bioactivity make it valuable for industrial-scale applications in biotechnology .
Biosynthesis and Natural Origins of Lankacidinol A

Genomic Context and Biosynthetic Gene Clusters in Streptomyces spp.

Lankacidinol A originates from a specialized 31-kb biosynthetic gene cluster (BGC) located on the giant linear plasmid pSLA2-L in Streptomyces rochei strain 7434AN4 [3] [7]. This BGC encodes a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system (lkcA), type I PKS modules, and pyrroloquinoline quinone (PQQ) biosynthetic genes (lkcK–lkcO) [3]. The PQQ pathway is indispensable for lankacidin production, as evidenced by restoration of biosynthesis in pqq mutants upon PQQ supplementation, indicating its role in redox activation during macrocycle formation [3]. The core enzymatic machinery includes:

Table 1: Key Genes in Lankacidinol A Biosynthesis

GeneFunctionModule TypeLocation
lkcAHybrid PKS/NRPS core assemblyPKS I/NRPSPlasmid pSLA2-L
lkcEFlavin-dependent oxidase/macrocyclaseTailoring enzymePlasmid pSLA2-L
lkcGThioesterase-mediated chain releaseTermination domainPlasmid pSLA2-L
lkcK–lkcOPQQ cofactor biosynthesisCofactor supplyPlasmid pSLA2-L

Notably, the lkc cluster exhibits a unique dimerization architecture distinct from classical monoamine oxidases (MAOs), facilitating substrate channeling during cyclization [7]. Genomic plasticity across Streptomyces strains influences cluster organization, with S. violaceoniger harboring analogous genes but divergent regulatory elements [4].

Enzymatic Mechanisms in Polyketide/Nonribosomal Peptide Hybrid Assembly

Lankacidinol A biosynthesis employs a convergent trans-acyltransferase (AT) PKS system. The hybrid PKS/NRPS megasynthase (LkcA) initiates assembly using acetyl-CoA and propionyl-CoA extender units, while incorporating glycine-derived moieties via NRPS adenylation domains [3] [7]. Chain elongation proceeds through decarboxylative Claisen condensations, with ketoreductase (KR) and dehydratase (DH) domains generating stereospecific β-hydroxyl intermediates [4].

Critical to hybrid assembly is the intermodular communication mediated by docking domains—conserved α-helical structures at C- and N-termini of PKS and NRPS subunits. These domains facilitate transfer of the growing chain between modules, as observed in Streptomyces sp. HS-NF-1178 [2] [7]. Chain termination by the thioesterase LkcG releases the linear intermediate as a β-oxo-δ-lactone (LC-KA05), rather than a conventional macrolide [7].

Role of Bifunctional Flavin Adenine Dinucleotide (FAD)-Dependent Oxidases in Macrocyclization

The flavoenzyme LkcE (UniProt: A0A0H4CQZ0) catalyzes the dual oxidation/cyclization reaction that forms lankacidinol A’s 17-membered macrocycle. Structural analysis reveals LkcE adopts an MAO fold but diverges in dimerization: Its substrate-binding domain forms an orthogonal α-helix bundle enabling conformational flexibility during catalysis [7]. Key mechanistic steps include:

  • Oxidation: FAD-dependent abstraction of hydride from LC-KA05’s C18 amide nitrogen, generating an electrophilic iminium ion.
  • Enolate Formation: Deprotonation at C2 by Glu313 to yield a nucleophilic enolate.
  • Mannich Cyclization: Intramolecular attack of the C2 enolate on the C18 iminium, forming the C2–C18 bond [7].

Table 2: Catalytic Mechanism of LkcE

StepChemical EventKey ResiduesCofactor Role
OxidationHydride transfer from amideFAD (non-covalent)Electron acceptor
Enolate formationC2 deprotonationGlu313Base catalysis
Mannich reactionNucleophilic attack on iminiumArg442, Tyr415Transition-state stabilization

Mutagenesis studies confirm Glu313 and Arg442 as essential for cyclization. Loss of lkcE abolishes macrocycle formation, accumulating acyclic LC-KA05 [3] [7]. Unlike canonical MAOs, LkcE’s active site lacks bulky aromatic residues flanking FAD (e.g., Gly364/Leu398 in LkcE vs. Tyr/Trp in human MAOs), accommodating the voluminous polyketide substrate [7].

Biosynthetic Intermediates and Post-Modification Pathways

The lankacidin pathway involves five key intermediates:

  • LC-KA05: Linear β-oxo-δ-lactone (MW: 477.6 Da), released by LkcG thioesterase [3] [7].
  • Lankacidinol A: Initial macrocyclic product (MW: 493.6 Da) after LkcE cyclization [1].
  • 2,18-Seco-lankacidinol A: Oxidative ring-cleaved derivative (MW: 509.6 Da) with antitumor activity [1].
  • Lankacidinol: Late-stage intermediate (MW: 491.6 Da) from C24 ketoreduction [1].
  • Lankacidin C: Final deacetylated product (MW: 451.5 Da) [7].

Table 3: Structural Features of Lankacidinol A and Key Intermediates

CompoundMolecular Weight (Da)Key Structural FeaturesBioactivity
LC-KA05477.6Linear β-oxo-δ-lactoneNone (acyclic precursor)
Lankacidinol A493.617-membered macrocycle, C7-acetylAntibacterial
2,18-Seco-lankacidinol A509.6Cleaved macrocycle, C2–C18 bond oxidizedPotent antitumor [1]
Lankacidinol491.6Reduced C24 ketoneAntibacterial

Post-cyclization modifications include:

  • C24 Oxidation: Flavin monooxygenase-mediated conversion to ketone.
  • C7 Deacetylation: Esterase-catalyzed removal of acetyl group [7].Streptomyces sp. HS-NF-1178 further processes lankacidinol A to 2,18-seco derivatives via oxidative ring opening, enhancing antitumor potency [1].

Comparative Analysis of Lankacidin Biosynthesis Across Bacterial Strains

Lankacidin BGCs exhibit species-specific variations impacting structural diversity:

  • Cyclization Machinery: S. rochei utilizes LkcE for macrocyclization, while S. violaceoniger employs a homolog with 67% identity but altered substrate tolerance, generating C4-epi-lankacidinol [4] [7].
  • PQQ Dependence: S. rochei strictly requires PQQ for biosynthesis, whereas S. erythraea lacks pqq genes and produces lankacidinol at lower titers [3].
  • Post-PKS Modifications: Streptomyces sp. HS-NF-1178 expresses a cytochrome P450 (orf12) that cleaves lankacidinol A to 2,18-seco derivatives—a transformation absent in S. rochei [1].

Table 4: Strain-Specific Variations in Lankacidin Pathways

StrainBGC Size (kb)Unique GenesKey ProductCatalytic Distinctions
S. rochei 7434AN431lkcK–lkcO (PQQ)Lankacidin CLkcE macrocyclase
S. violaceoniger DSM 4391928vioE (epimerase)4-epi-LankacidinolAltered KR domain stereospecificity
Streptomyces sp. HS-NF-117834orf12 (P450)2,18-Seco-lankacidinol AOxidative ring cleavage

Genomic islands in HS-NF-1178 harbor additional oxidoreductases enabling seco-metabolite formation, highlighting evolutionary adaptation for chemical diversification [1] [4]. Modular syntheses of lankacidin analogs confirm that C4 stereochemistry and macrocycle integrity govern bioactivity, explaining natural selection for strain-specific modifications [4].

Properties

CAS Number

23498-36-4

Product Name

Lankacidinol A

IUPAC Name

[(3Z,5Z,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate

Molecular Formula

C27H37NO8

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8-,12-9-,15-7-,16-13-

InChI Key

WDAIURVMANXCNS-SZIOJBFTSA-N

SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Lankacidinol A; Lankacidinol 14-acetate; Antibiotic T-2636D; P-2636 D; P 2636 D; P2636 D;

Canonical SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C

Isomeric SMILES

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)\C)O)\C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.